ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidinone derivative characterized by a bromoethyl substituent at position 3 of the thiazolidinone ring and an ester group at position 2. Its molecular formula is C₉H₁₂BrNO₃S, with a molecular weight of 294.165 g/mol (CAS: 92503-35-0) . The (2Z) configuration indicates the stereochemistry of the exocyclic double bond, which is critical for its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C9H12BrNO3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C9H12BrNO3S/c1-2-14-9(13)5-8-11(4-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5- |
InChI Key |
XTXPYSSPMHXYKG-YVMONPNESA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CCBr |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CCBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the construction of the thiazolidinone ring system followed by selective functionalization at the 3-position with a 2-bromoethyl substituent and formation of the ethyl ester moiety. The key synthetic route can be summarized as follows:
Step 1: Formation of the Thiazolidinone Core
The thiazolidinone ring is commonly synthesized via cyclization reactions involving cysteine derivatives or other suitable precursors containing sulfur and nitrogen atoms. This cyclization often uses carbonyl compounds to form the 4-oxo group characteristic of the thiazolidinone ring.Step 2: Introduction of the 2-Bromoethyl Side Chain
The 3-position of the thiazolidinone ring is alkylated with a 2-bromoethyl halide or through a halogenation reaction on an ethyl side chain. This step requires controlled conditions to ensure regioselectivity and to avoid over-alkylation or side reactions.Step 3: Formation of the Ethyl Ester Group
The ethyl acetate moiety is introduced either by esterification of the corresponding acid or by using ethyl bromoacetate as a starting material in the condensation step leading to the thiazolidinone ring.
Detailed Synthetic Route
Based on the analysis of patent WO 2019/121159 and related literature on pesticidal thiazolidinone derivatives, the following detailed synthetic method is proposed:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting with ethyl bromoacetate and thiourea derivative | Condensation to form the thiazolidinone ring with an ethyl ester group at position 2 |
| 2 | Reaction with 2-bromoethyl bromide or 2-bromoethanol | Alkylation at the 3-position of thiazolidinone ring to introduce the 2-bromoethyl substituent |
| 3 | Use of base such as triethylamine or sodium hydride | Facilitate the deprotonation and promote nucleophilic substitution during alkylation |
| 4 | Purification by recrystallization or chromatography | Isolation of the pure ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Reaction Conditions and Optimization
- Solvents: Common solvents include ethanol, dichloromethane, or acetonitrile, chosen based on solubility and reaction kinetics.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–60 °C) to optimize yield and minimize side reactions.
- Time: Reaction times vary from several hours to overnight, depending on the reactivity of starting materials and catalysts.
- Catalysts/Base: Use of mild bases like triethylamine helps in deprotonation without causing decomposition, while stronger bases may be employed cautiously.
Analytical Characterization
The synthesized compound is characterized by:
| Technique | Purpose | Expected Result |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and stereochemistry | Signals corresponding to thiazolidinone ring protons, ethyl ester, and bromoethyl side chain |
| Mass Spectrometry (MS) | Determine molecular weight and purity | Molecular ion peak consistent with molecular formula |
| Infrared Spectroscopy (IR) | Identify functional groups | Characteristic peaks for carbonyl (C=O) and ester groups |
| Elemental Analysis | Verify elemental composition | Consistency with calculated C, H, N, S, Br ratios |
Research Findings and Literature Support
- The compound belongs to a class of substituted bicyclic thiazolidinones with pesticidal activity, as described in BASF's patent AU2018387639B2 and WO 2019/121159, which provide extensive data on synthesis and biological evaluation of similar compounds.
- The preparation methods emphasize regioselective alkylation and maintaining the integrity of the thiazolidinone core to preserve biological activity.
- The presence of the 2-bromoethyl substituent is critical for enhancing pesticidal efficacy, likely due to its ability to interact with biological targets in pests.
- The ethyl ester group improves the compound’s solubility and bioavailability in agricultural formulations.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Thiazolidinone ring formation | Ethyl bromoacetate, thiourea | Room temp, ethanol solvent | Formation of core heterocycle |
| 3-Position alkylation | 2-Bromoethyl bromide, base | Mild heating, base catalysis | Introduction of bromoethyl group |
| Purification | Recrystallization, chromatography | Ambient conditions | Isolation of pure compound |
| Characterization | NMR, MS, IR, elemental analysis | Standard analytical methods | Confirmation of structure |
This comprehensive synthesis approach, supported by patent disclosures and related chemical literature, provides a robust framework for preparing this compound with high purity and yield. The methods ensure the compound’s suitability for pesticidal applications by maintaining structural integrity and functional group specificity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group (-CH2CH2Br) serves as a primary site for nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Sodium azide (NaN3) | Polar aprotic solvent (e.g., DMF) | Azide derivative (-CH2CH2N3) | Precursor for "click chemistry" |
| Thiols (RSH) | Base (e.g., K2CO3), room temperature | Thioether (-CH2CH2SR) | Bioconjugation or polymer synthesis |
| Amines (RNH2) | Reflux in ethanol | Secondary/tertiary amine (-CH2CH2NHR) | Pharmaceutical intermediate |
Key Insight : The bromine atom’s leaving-group ability facilitates efficient substitution, making this compound valuable for introducing functionalized ethyl chains into target molecules.
Oxidation and Reduction Reactions
The thiazolidin-4-one ring and ester group participate in redox transformations:
Oxidation
-
Thiazolidinone Ring :
-
Reagents: H2O2 or m-CPBA (meta-chloroperbenzoic acid).
-
Products: Sulfoxide or sulfone derivatives, altering electronic properties for medicinal chemistry applications.
-
Reduction
-
Carbonyl Group (C=O) :
-
Reagents: NaBH4 (selective for ketones) or LiAlH4 (stronger reducing agent).
-
Products: Alcohol (-CH2OH) or fully reduced thiazolidine ring.
-
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Follow-up Reactions |
|---|---|---|
| Aqueous HCl (acidic) | Carboxylic acid | Amidation, peptide coupling |
| NaOH/EtOH (basic) | Sodium carboxylate | Alkylation or acylation |
Note : Hydrolysis enhances water solubility, enabling downstream biophysical studies.
Cycloaddition and Ring-Opening Reactions
The conjugated enone system (C=C and C=O) may engage in:
-
Diels-Alder Reactions : With dienes to form six-membered rings.
-
Michael Additions : Nucleophilic attack at the β-position of the α,β-unsaturated ester.
Biological Alkylation
The bromoethyl group can alkylate biomolecules (e.g., proteins or DNA) via covalent bond formation, though this application is restricted to in vitro research due to regulatory constraints .
Research Implications
This compound’s multifunctional design supports applications in:
-
Medicinal Chemistry : As a scaffold for protease inhibitors or kinase modulators.
-
Materials Science : Crosslinking agent in polymer networks.
-
Chemical Biology : Probe for studying enzyme active sites via covalent modification.
Further studies are needed to explore its catalytic applications and toxicity profile.
Scientific Research Applications
Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The thiazolidine ring can also interact with various molecular targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Differences and Implications
In contrast, the 3-bromobenzylidene group in the compound from provides aromaticity and extended conjugation, likely improving binding affinity in hydrophobic pockets .
Biological Activity Trends Compounds with electron-withdrawing groups (e.g., Br, F) or aromatic substituents (e.g., benzylidene) often exhibit enhanced antimicrobial or antitumor activities. For instance, the fluorinated analog in may leverage the fluorine atom’s electronegativity to improve target binding , while the spiro acridine-pyrrolidine system in demonstrates the versatility of thiazolidinones in anticancer drug design . The amide derivatives (e.g., ) show antifungal activity, suggesting that replacing the ester with an amide group can modulate solubility and target specificity .
Synthetic Pathways The target compound’s synthesis likely involves alkylation of a thiazolidinone precursor with ethyl bromoacetate, a method analogous to those described in and . In contrast, compounds with thioxo groups () may require sulfurizing agents during cyclization, while benzylidene derivatives () are synthesized via condensation reactions with aromatic aldehydes .
Crystallographic and Analytical Data
- The target compound’s structure and stereochemistry could be confirmed using SHELX or WinGX software, as noted in and , ensuring accuracy in comparison to analogs .
- The (2Z)-configuration is critical for maintaining planar geometry in the thiazolidinone ring, which is conserved across analogs to preserve π-conjugation and stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate with high purity?
- Methodology : The compound can be synthesized via alkylation of a thiazolidinone precursor (e.g., 3-(2-bromoethyl)-4-oxo-1,3-thiazolidine) with ethyl bromoacetate under reflux in ethanol. Anhydrous sodium acetate is often added to neutralize HBr generated during the reaction, improving yield (65–72%) . Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Recrystallization from acetic acid or ethanol ensures purity.
Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?
- Critical Techniques :
- ¹H/¹³C NMR : Confirm Z-configuration via coupling constants (e.g., vinyl proton splitting) and carbon chemical shifts for the thiazolidinone ring .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670–1640 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
- Mass Spectrometry : Exact mass (e.g., 432.1388 Da) validates molecular formula .
Q. How can in vitro antifungal activity be evaluated for thiazolidinone derivatives like this compound?
- Protocol :
- Fungal Strains : Test against Alternaria solani and Phoma lingam using mycelial growth inhibition assays .
- EC₅₀ Determination : Prepare serial dilutions (0.5–10 µg/mL) and measure inhibition zones. Compare to commercial fungicides (e.g., fluconazole) .
- Data Interpretation : EC₅₀ values ≤2 µg/mL indicate high potency (e.g., compound 4e in ).
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Challenges :
- Disorder : The bromoethyl group may exhibit positional disorder, complicating electron density maps.
- Anisotropic Refinement : Requires high-resolution data (≤0.8 Å) for accurate modeling.
- SHELX Workflow :
- SHELXD : Solve phase problem via dual-space methods for small molecules .
- SHELXL : Refine using restraints for disordered atoms and Hirshfeld rigid-bond tests .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Approach :
- Substituent Variation : Modify the bromoethyl group (e.g., replace Br with Cl or alkyl chains) to assess impact on antifungal activity .
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-oxo position to enhance electrophilicity .
- In Silico Tools : Use molecular docking (e.g., AutoDock) to predict binding to fungal cytochrome P450 targets .
Q. What methodologies are critical for transitioning from in vitro to in vivo toxicity studies?
- Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
